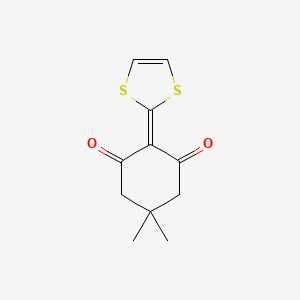
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene typically involves the following steps:
Alkylation: The 3-chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The ethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative of the benzene ring reacts with ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-4-ethoxy-3-iodobenzene or 1-(3-cyanopropyl)-4-ethoxy-3-iodobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-formyl-3-iodobenzene or 1-(3-chloropropyl)-4-carboxy-3-iodobenzene.
Reduction: Formation of 1-(3-propyl)-4-ethoxy-3-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene depends on its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-4-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethoxy-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The combination of the 3-chloropropyl and ethoxy groups further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H14ClIO |
|---|---|
Molekulargewicht |
324.58 g/mol |
IUPAC-Name |
4-(3-chloropropyl)-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
SEGDBDVTKBVPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




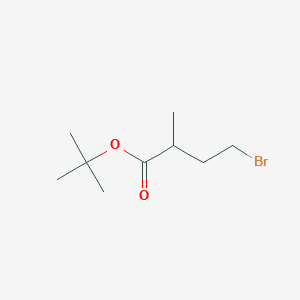
![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
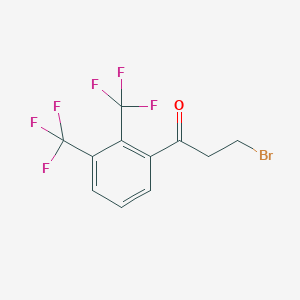

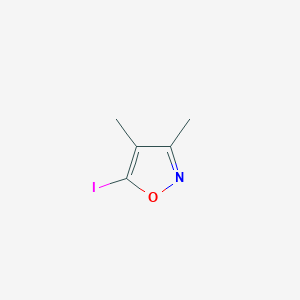
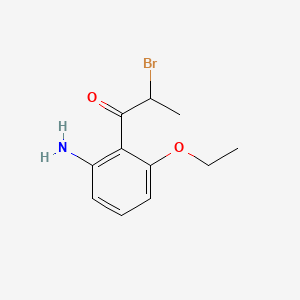
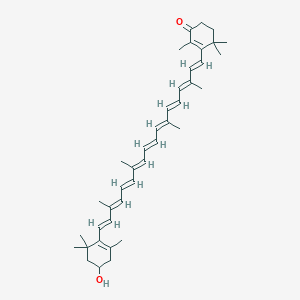
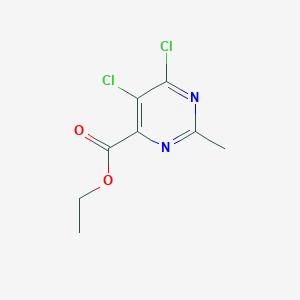

![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)
